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Introduction
Tilapertin (also known as AMG-747) is a potent, selective, and orally bioavailable inhibitor of

the glycine transporter type-1 (GlyT1).[1] GlyT1 is a key regulator of glycine levels in the

synaptic cleft and extrasynaptic space. By blocking the reuptake of glycine, Tilapertin elevates

extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate receptor

(NMDAR) function, as glycine is an essential co-agonist for NMDAR activation.[2][3] This

property makes Tilapertin a valuable pharmacological tool for investigating the role of synaptic

and extrasynaptic glycine in various physiological and pathological processes, including

neurotransmission, synaptic plasticity, and neurological disorders.[2]

These application notes provide a summary of the pharmacological properties of Tilapertin
and related GlyT1 inhibitors, along with detailed protocols for its use in key experimental

paradigms to study synaptic glycine concentration.

Data Presentation
Pharmacological Profile of Tilapertin and Other GlyT1
Inhibitors
The following table summarizes the in vitro potency of Tilapertin and other selective GlyT1

inhibitors. While a specific IC50 value for Tilapertin is not publicly available, it is described as a
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nanomolar potent inhibitor.[1] For comparative purposes, data for other well-characterized

GlyT1 inhibitors are provided.

Compound Target IC50 Value
Cell
Line/System

Reference

Tilapertin (AMG-

747)
GlyT1

Nanomolar

potency
Not Specified [1]

Iclepertin (BI

425809)
human GlyT1 5.0 nM SK-N-MC cells [4]

Bitopertin human GlyT1 25 nM Not Specified [5]

PF-03463275 human GlyT1 13 nM (Ki) Not Specified [6]

ALX-5407 human GlyT1 3 nM Not Specified [5]

In Vivo Effects of GlyT1 Inhibitors on Cerebrospinal
Fluid (CSF) Glycine Concentration
Inhibition of GlyT1 leads to a dose-dependent increase in extracellular glycine levels, which

can be measured in the cerebrospinal fluid (CSF). The following tables present data from

preclinical and clinical studies with various GlyT1 inhibitors, demonstrating target engagement

in vivo.

Table 2.1: Effect of Iclepertin on CSF Glycine Levels in Rats

Oral Dose (mg/kg)
Mean Increase in CSF
Glycine (%)

Reference

0.2 30 [7]

2.0 78 [7]

Table 2.2: Effect of Bitopertin on CSF Glycine Levels in Healthy Human Volunteers (Day 10)
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Oral Dose (mg)
Geometric Mean Ratio of
Glycine AUC0-12h (Day
10/Baseline)

Reference

3 1.3 [8]

10 1.3 [8]

30 1.7 [8]

60 2.3 [8]

Signaling Pathway
The primary mechanism by which Tilapertin modulates neuronal function is through the

potentiation of NMDA receptor signaling by increasing the availability of the co-agonist glycine.
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GlyT1 and NMDA Receptor Signaling Pathway.

Experimental Protocols
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Protocol 1: In Vivo Microdialysis for Measuring
Extracellular Glycine in the Rat Brain
This protocol describes how to measure changes in extracellular glycine concentrations in a

specific brain region of an anesthetized or freely moving rat following the administration of

Tilapertin.

Materials:

Tilapertin (AMG-747)

Vehicle for Tilapertin (e.g., 0.5% methylcellulose)

Stereotaxic apparatus

Microdialysis probes (with appropriate molecular weight cut-off)

Guide cannula

Surgical instruments

Anesthesia (e.g., isoflurane)

Artificial cerebrospinal fluid (aCSF) for perfusion

Micro-infusion pump

Fraction collector

HPLC system with fluorescence detection for glycine analysis

Procedure:

Surgical Implantation of Guide Cannula:

1. Anesthetize the rat and mount it in the stereotaxic apparatus.

2. Perform a midline incision on the scalp to expose the skull.
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3. Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex or

hippocampus).

4. Implant the guide cannula to the desired coordinates and secure it with dental cement.

5. Allow the animal to recover for at least 5-7 days.

Microdialysis Probe Insertion and Equilibration:

1. On the day of the experiment, gently restrain the rat and insert the microdialysis probe

through the guide cannula.

2. Connect the probe to the micro-infusion pump and perfuse with aCSF at a low flow rate

(e.g., 1-2 µL/min).

3. Allow the system to equilibrate for at least 1-2 hours, collecting baseline dialysate samples

every 20-30 minutes.

Tilapertin Administration and Sample Collection:

1. Prepare the desired dose of Tilapertin in the vehicle.

2. Administer Tilapertin orally (p.o.) or intraperitoneally (i.p.).

3. Continue to collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for

several hours post-administration.

Sample Analysis:

1. Analyze the collected dialysate samples for glycine concentration using HPLC with pre-

column derivatization and fluorescence detection.

2. Calculate the percentage change in extracellular glycine concentration from the baseline

for each time point.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
to Assess the Effect of Tilapertin on NMDA Receptor-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1682373?utm_src=pdf-body
https://www.benchchem.com/product/b1682373?utm_src=pdf-body
https://www.benchchem.com/product/b1682373?utm_src=pdf-body
https://www.benchchem.com/product/b1682373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mediated Currents
This protocol outlines a method to investigate how the Tilapertin-induced increase in synaptic

glycine potentiates NMDA receptor-mediated currents in acute brain slices.

Materials:

Tilapertin (AMG-747)

Acute brain slice preparation setup (vibratome, ice-cold cutting solution)

Recording chamber for brain slices

Patch-clamp amplifier and data acquisition system

Glass micropipettes for patch-clamp recording

Artificial cerebrospinal fluid (aCSF) for recording

Intracellular solution for the recording pipette

NMDA, AMPA, and GABA receptor antagonists (as needed for isolating specific currents)

Procedure:

Acute Brain Slice Preparation:

1. Anesthetize a rodent and rapidly dissect the brain.

2. Prepare acute coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of

interest in ice-cold, oxygenated cutting solution using a vibratome.

3. Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover

at room temperature for at least 1 hour.

Whole-Cell Patch-Clamp Recording:

1. Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated

aCSF.
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2. Identify a neuron of interest under a microscope.

3. Establish a whole-cell patch-clamp configuration on the selected neuron.

4. Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by

electrically stimulating afferent fibers while holding the neuron at a depolarized potential

(e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor. Isolate NMDA currents

pharmacologically by including AMPA and GABA receptor antagonists in the aCSF.

Tilapertin Application and Data Acquisition:

1. After recording a stable baseline, bath-apply Tilapertin at the desired concentration.

2. Continue to record NMDA receptor-mediated EPSCs in the presence of Tilapertin.

3. Wash out the drug to observe the reversibility of the effect.

Data Analysis:

1. Measure the amplitude and decay kinetics of the NMDA receptor-mediated EPSCs before,

during, and after Tilapertin application.

2. Determine the percentage increase in the NMDA receptor current amplitude in the

presence of Tilapertin.

Experimental Workflow
The following diagram illustrates a typical workflow for an experiment designed to investigate

the effect of Tilapertin on synaptic glycine concentration and its functional consequences.
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Workflow for studying Tilapertin's effects.

Conclusion
Tilapertin serves as a critical tool for elucidating the role of synaptic glycine in the central

nervous system. By selectively inhibiting GlyT1, researchers can manipulate extracellular

glycine levels in a controlled manner, enabling the study of its impact on NMDAR-dependent

neurotransmission and related physiological and behavioral outcomes. The protocols and data
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presented here provide a foundation for the effective use of Tilapertin in neuroscience and

drug discovery research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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